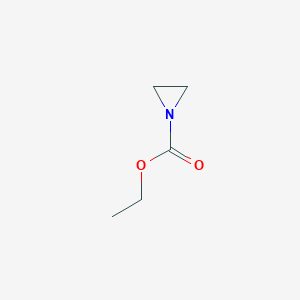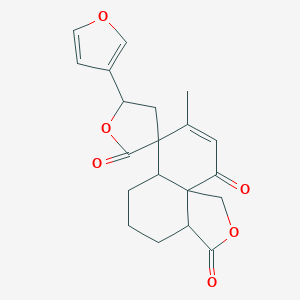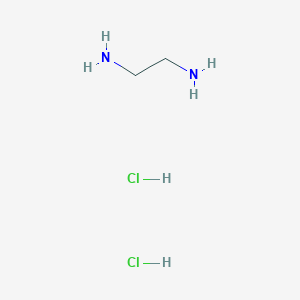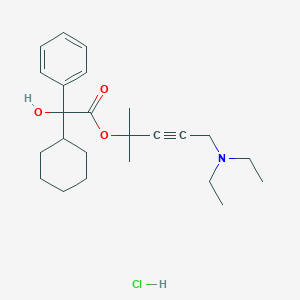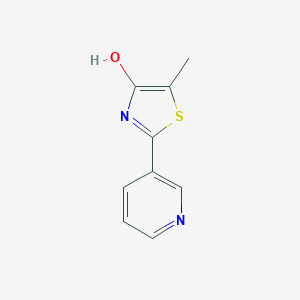
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-ol
説明
“5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-ol” is a compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves cyclization reactions . For instance, thiazole rings can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones and thioamides . Pyridine rings can be synthesized through several methods including the Chichibabin pyridine synthesis .Molecular Structure Analysis
The molecular structure of “5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-ol” would include a thiazole ring attached to a pyridine ring. The exact structure would depend on the positions of these rings and the attached functional groups .Chemical Reactions Analysis
Thiazoles are aromatic and react similarly to other aromatic compounds like benzene. They can undergo electrophilic aromatic substitution and nucleophilic aromatic substitution reactions . Pyridines can act as bases and nucleophiles, reacting with electrophiles and acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-ol” would depend on its exact structure. Thiazoles are typically colorless, aromatic, and have a somewhat unpleasant odor. They are polar due to the presence of the nitrogen and sulfur atoms . Pyridines are also aromatic, and they are weakly basic .科学的研究の応用
Medicine
Thiazole compounds, which include “5-Methyl-2-(pyridin-3-yl)thiazol-4-ol,” have been studied for their potential medicinal applications. For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . Additionally, certain thiazoles have demonstrated cytotoxicity against human tumor cell lines, indicating potential antitumor properties .
Agriculture
Research into thiazole derivatives has also explored their use in agriculture. Some synthesized compounds with thiazole structures have shown moderate to good herbicidal activities, suggesting that “5-Methyl-2-(pyridin-3-yl)thiazol-4-ol” could be investigated for similar uses .
作用機序
Target of Action
The compound 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol, a thiazole derivative, has been found to have diverse biological activities . Thiazoles are known to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to have the potential to activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methyl-2-pyridin-3-yl-1,3-thiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-3-2-4-10-5-7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTFUXZJRDKVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377065 | |
| Record name | 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pyridin-3-yl)thiazol-4-ol | |
CAS RN |
131786-48-6 | |
| Record name | 5-Methyl-2-(3-pyridinyl)-4-thiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131786-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146904.png)

